7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol
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Overview
Description
7-(2-Hydroxyethyl)-1,4-dioxaspiro[45]decan-7-ol is a chemical compound characterized by its unique spirocyclic structure This compound features a spiro junction where two rings share a single atom, creating a rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol can be achieved through a Prins/pinacol cascade reaction. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol in the presence of a Lewis acid catalyst such as BF3·OEt2. The reaction is typically carried out in dichloromethane at low temperatures (around -40°C) to ensure high selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Prins/pinacol cascade reaction provides a scalable approach. The use of commercially available reagents and standard organic synthesis techniques makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxyethyl and dioxaspiro groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A compound with a similar spirocyclic structure but different functional groups.
1-thia-4,8-diazaspiro[4.5]decan-3-one: Another spirocyclic compound with potential biological activity
Uniqueness
7-(2-Hydroxyethyl)-1,4-dioxaspiro[45]decan-7-ol is unique due to its specific combination of hydroxyethyl and dioxaspiro groups
Properties
Molecular Formula |
C10H18O4 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol |
InChI |
InChI=1S/C10H18O4/c11-5-4-9(12)2-1-3-10(8-9)13-6-7-14-10/h11-12H,1-8H2 |
InChI Key |
MYHNEMGKKKEDMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)(CCO)O |
Origin of Product |
United States |
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